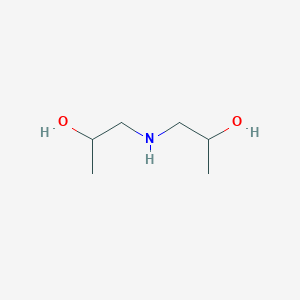

Diisopropanolamine

Cat. No. B056660

Key on ui cas rn:

110-97-4

M. Wt: 133.19 g/mol

InChI Key: LVTYICIALWPMFW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06936096B2

Procedure details

This Example describes the method used for making a reaction product of di-isopropanolamine, benzoic acid and succinic acid anhydride. A one-liter reaction flask was provided with a mechanical agitator, a thermometer and a DeanStark arrangement. 261.06 g (1.960 mol) of di-isopropanol amine (type S, BASF), 540.88 g (4.429 mol) of benzoic acid (Aldrich) and 69.69 g (0.696 mol) of succinic acid anhydride (Aldrich) were placed in the flask. A small quantity of o-xylene, approximately 60 ml, was added as entraining agent in order to remove the liberated water. The reaction mixture was kept in a nitrogen atmosphere and heated for 1 hour at 165° C., whereafter the reaction temperature was brought to 180° C. After 6 hours the temperature was reduced to 160° C. and the flask was evacuated to remove the o-xylene. After about 1 hour it was possible to tap off the reaction mixture. Analysis showed that the number-averaged molecular weight (Mn) was 583 and the weight-average molecular weight (Mw) was 733. The ratio between Mw and Mn (1.26) is indicative of the fact that a mixture of compounds has formed. In formula 1 below, the compounds that can form during the reaction between di-isopropanol amine, benzoic acid and succinic acid are diagrammatically indicated (it should be noted that formula 1 is the most probable structure of the resulting compounds). The reaction shows the formation of a mono-disperse compound. The ratio of the reactants as shown in the formula is associated with a selected value for n. This ratio need not be equal to the ratio for the overall reaction, which is, in fact, a mixture of compounds with different values for n forms. In the reaction according to this example, a ratio has been selected equal to 2.82:6.36:1 (di-isopropanol amine: benzoic acid: succinic acid anhydride). This means that there are 3×2.82=8.46 mol-equivalents of reactive NH/OH groups in the amine, against 6.36+2×1.00=8.36 mol/equivalents acid groups in the benzoic acid and anhydride. There is therefore a very small excess (about 1%) of di-isopropanol amine.

[Compound]

Name

di-isopropanolamine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:10]1(=[O:16])[O:15][C:13](=[O:14])[CH2:12][CH2:11]1.[CH3:17][CH:18]([OH:25])[CH2:19][NH:20][CH2:21][CH:22]([OH:24])[CH3:23]>CC1C=CC=CC=1C>[CH3:17][CH:18]([OH:25])[CH2:19][NH:20][CH2:21][CH:22]([OH:24])[CH3:23].[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:10]([OH:15])(=[O:16])[CH2:11][CH2:12][C:13]([OH:8])=[O:14]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC=1C=CC=CC1C

|

Step Two

[Compound]

|

Name

|

di-isopropanolamine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCC(=O)O1)=O

|

Step Five

|

Name

|

|

|

Quantity

|

261.06 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(CNCC(C)O)O

|

Step Six

|

Name

|

|

|

Quantity

|

540.88 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)O

|

Step Seven

|

Name

|

|

|

Quantity

|

69.69 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCC(=O)O1)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

165 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A one-liter reaction flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was provided with a mechanical agitator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the liberated water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was brought to 180° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the flask was evacuated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the o-xylene

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After about 1 hour it was possible

|

|

Duration

|

1 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The ratio between Mw and Mn (1.26) is indicative of the fact that a mixture of compounds

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

has formed

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(CNCC(C)O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC(=O)O)(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |